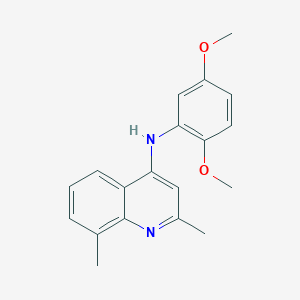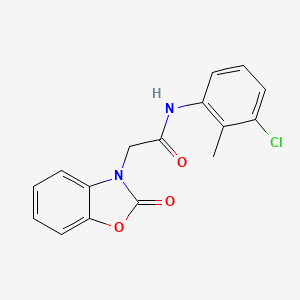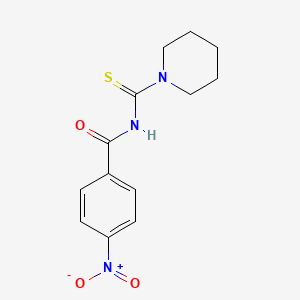
2-chlorobenzyl (2-ethoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl (2-ethoxyphenoxy)acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H16ClO4.
Mécanisme D'action
The mechanism of action of 2-chlorobenzyl (2-ethoxyphenoxy)acetate involves its ability to bind to the active site of acetylcholinesterase and protein kinases, thereby inhibiting their activity. This binding is reversible and can be modulated by changes in pH and temperature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl (2-ethoxyphenoxy)acetate are primarily related to its effects on acetylcholinesterase and protein kinases. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory. Inhibition of protein kinases can lead to a decrease in cell proliferation, which can be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chlorobenzyl (2-ethoxyphenoxy)acetate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its ability to modulate the activity of certain enzymes and proteins, which can be useful in a variety of research applications.
One limitation of using 2-chlorobenzyl (2-ethoxyphenoxy)acetate in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Another limitation is its specificity for certain enzymes and proteins, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for the use of 2-chlorobenzyl (2-ethoxyphenoxy)acetate in scientific research. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and protein kinases, which could lead to improved therapeutic agents for the treatment of cognitive disorders and cancer, respectively.
Another direction is the investigation of the effects of 2-chlorobenzyl (2-ethoxyphenoxy)acetate on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Finally, the use of 2-chlorobenzyl (2-ethoxyphenoxy)acetate in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-chlorobenzyl (2-ethoxyphenoxy)acetate involves the reaction between 2-chlorobenzyl chloride and 2-ethoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been well-established and is relatively simple to perform.
Applications De Recherche Scientifique
2-chlorobenzyl (2-ethoxyphenoxy)acetate has been used in a variety of scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
In addition to its effects on acetylcholinesterase, 2-chlorobenzyl (2-ethoxyphenoxy)acetate has also been shown to inhibit the activity of certain protein kinases, which play a key role in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and can be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 2-(2-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-2-20-15-9-5-6-10-16(15)21-12-17(19)22-11-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGQQSZUFKDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-(2-ethoxyphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)



![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)